6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, known for their diverse biological activities and potential therapeutic applications . The presence of a chlorine atom and a cyclopropyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with cyclopropyl isocyanide in the presence of a chlorinating agent . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of 1-cyclopropyl-1H-imidazo[4,5-c]pyridine.
Substitution: Formation of various substituted imidazopyridines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission in the central nervous system . This can result in anticonvulsant and anxiolytic effects. Additionally, the compound may interact with other enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Another isomer with similar biological activities but different structural arrangement.
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and different substitution patterns.
Imidazo[1,5-a]pyridine: Used in agrochemicals and pharmaceuticals with distinct reactivity.
Uniqueness
6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of the chlorine atom and cyclopropyl group, which confer specific chemical properties and biological activities. Its ability to act as a GABA A receptor agonist sets it apart from other imidazopyridine derivatives .
Properties
Molecular Formula |
C9H8ClN3 |
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Molecular Weight |
193.63 g/mol |
IUPAC Name |
6-chloro-1-cyclopropylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H8ClN3/c10-9-3-8-7(4-11-9)12-5-13(8)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
OSZWOXGDQDTXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=CN=C(C=C32)Cl |
Origin of Product |
United States |
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